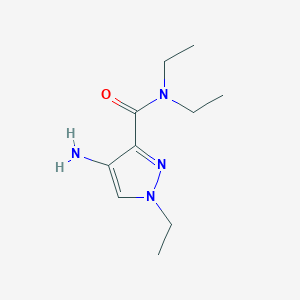acetic acid CAS No. 852537-87-2](/img/structure/B2419083.png)
[(4-Methylphthalazin-1-yl)sulfanyl](phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Methylphthalazin-1-yl)sulfanyl](phenyl)acetic acid is a useful research compound. Its molecular formula is C17H14N2O2S and its molecular weight is 310.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Advanced Polymer Materials
(4-Methylphthalazin-1-yl)sulfanylacetic acid and its derivatives have been extensively explored in the synthesis of novel polymers, demonstrating unique properties suitable for high-performance applications. For instance, polymers incorporating 4-phenyl phthalazinone moieties, synthesized from compounds related to (4-Methylphthalazin-1-yl)sulfanylacetic acid, have shown exceptional thermal stability, solubility in polar organic solvents, and potential as materials for high-temperature proton exchange membranes (Liu et al., 2014). These characteristics are attributed to the phthalazinone units within the polymer backbone, enhancing their suitability for applications in fuel cells and other demanding environments.
Photophysical and Photochemical Studies
Research into the photophysical and photochemical behaviors of sulfanyl-acetic acid derivatives, including those similar to (4-Methylphthalazin-1-yl)sulfanylacetic acid, has provided insights into their potential applications in light-sensitive materials and processes. Studies on carboxy-substituted N-alkylphthalimides, closely related to the compound , have explored their quantum yields of substrate decomposition and decarboxylation efficiencies under light irradiation (Görner et al., 2002). These findings are vital for developing photodegradable materials, photoresists, and other applications where controlled photodegradation or photoactivation is required.
Larvicidal and Antimicrobial Activities
The compound's related triazinone derivatives have demonstrated significant biological activities, including larvicidal and antimicrobial effects. Novel compounds synthesized from 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one, a core similar to (4-Methylphthalazin-1-yl)sulfanylacetic acid, were found to inhibit the growth of certain bacterial and fungal pathogens, as well as show potency in mosquito larvicidal activity (Kumara et al., 2015). This indicates potential applications in developing new antimicrobial agents and insecticides.
Anticancer Research
In the domain of pharmaceuticals, derivatives similar to (4-Methylphthalazin-1-yl)sulfanylacetic acid have been explored for their anticancer properties. Notably, novel antidepressant derivatives, such as Lu AA21004, were metabolized to various biologically active forms, demonstrating the potential for the development of new therapeutic agents (Hvenegaard et al., 2012). Such studies underscore the compound's relevance in drug discovery and development, particularly in targeting cancer and other diseases.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s worth noting that compounds with similar structures can act as selective agonists of certain receptors, displaying high affinity and potency for these targets .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Similar compounds have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with certain conditions .
Propiedades
IUPAC Name |
2-(4-methylphthalazin-1-yl)sulfanyl-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-13-9-5-6-10-14(13)16(19-18-11)22-15(17(20)21)12-7-3-2-4-8-12/h2-10,15H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULVLTYSPIZRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)SC(C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2419002.png)
![5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2419003.png)
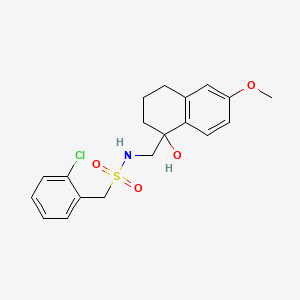
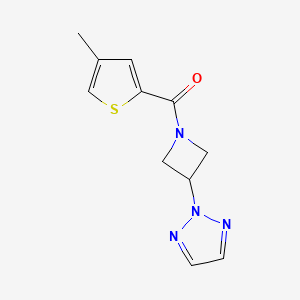
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419006.png)
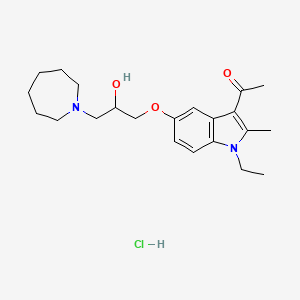
![1-[(4-Fluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B2419014.png)

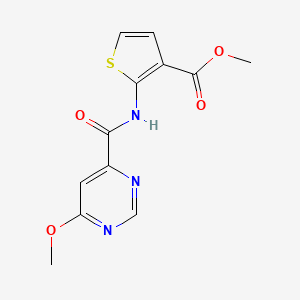


![Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)
